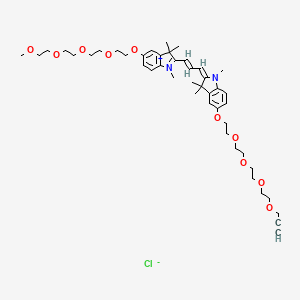

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3

Description

Properties

Molecular Formula |

C45H65ClN2O10 |

|---|---|

Molecular Weight |

829.5 g/mol |

IUPAC Name |

(2E)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole chloride |

InChI |

InChI=1S/C45H65N2O10.ClH/c1-9-17-49-20-21-51-24-25-53-27-29-55-31-33-57-37-14-16-41-39(35-37)45(4,5)43(47(41)7)12-10-11-42-44(2,3)38-34-36(13-15-40(38)46(42)6)56-32-30-54-28-26-52-23-22-50-19-18-48-8;/h1,10-16,34-35H,17-33H2,2-8H3;1H/q+1;/p-1 |

InChI Key |

QGHYDHVFAUHMTA-UHFFFAOYSA-M |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM, Water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3: A Bioorthogonal Probe for Advanced Fluorescent Labeling

<_ _>

This guide provides a comprehensive technical overview of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3, a specialized fluorescent probe designed for bioorthogonal labeling applications. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's core properties, mechanism of action, and practical applications, offering field-proven insights to maximize its utility in complex biological systems.

Introduction: A Precision Tool for Molecular Visualization

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 is an advanced fluorescent labeling reagent engineered for high specificity and efficiency. It integrates a bright and photostable cyanine 3 (Cy3) fluorophore with a bioorthogonal propargyl functional group, enabling its covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] The inclusion of dual polyethylene glycol (PEG4) linkers enhances aqueous solubility and minimizes steric hindrance, making it an ideal tool for labeling in complex biological milieu such as cell lysates or living cells.[1][2]

This molecule is specifically designed for researchers who require precise spatial and temporal control over the labeling of proteins, nucleic acids, glycans, or other biomolecules that have been metabolically, enzymatically, or chemically engineered to contain an azide group.

Core Components and Physicochemical Properties

The functionality of this probe is derived from the synergistic action of its three key components: the Cy3 fluorophore, the propargyl reactive group, and the hydrophilic PEG linkers.

Chemical Structure

The designation "N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3" describes a Cy3 dye asymmetrically functionalized with two distinct PEG4 chains. One chain is terminated with a methoxy group (a common capping group to ensure inertness), while the other is terminated with a propargyl group, which serves as the reactive handle for click chemistry.

Caption: Molecular components of the fluorescent probe.

Spectral and Physicochemical Properties

Understanding the probe's properties is critical for designing robust experiments and selecting appropriate instrumentation.

| Property | Value | Source |

| Excitation Maximum (λex) | ~555 nm | [1][2][3] |

| Emission Maximum (λem) | ~570 nm | [1][2][4] |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [5][6] |

| Quantum Yield | ~0.15 - 0.24 | [5][6] |

| Reactive Group | Terminal Alkyne (Propargyl) | [1][7] |

| Solubility | High in aqueous media | [1][2] |

Note: Exact spectral values can vary slightly depending on the local chemical environment (e.g., solvent, conjugation to a biomolecule).

The choice of Cy3 as the fluorophore is strategic; it offers bright fluorescence in the yellow-green region of the spectrum and is compatible with common laser lines (e.g., 532 nm or 561 nm) and filter sets.[4][5]

The Role of PEG Linkers

The dual PEG4 linkers are not merely spacers; they are critical for the probe's performance.[8] Their inclusion confers several key advantages:

-

Enhanced Solubility: The hydrophilic nature of PEG significantly improves the probe's solubility in aqueous buffers, which is essential for biological experiments.[9][10][][12]

-

Reduced Steric Hindrance: The flexible PEG chains provide spatial separation between the bulky Cy3 dye and the target biomolecule, minimizing potential interference with biological function or the efficiency of the click reaction.[8]

-

Minimized Non-Specific Binding: PEGylation is a well-established method for reducing non-specific protein adsorption and aggregation, leading to a higher signal-to-noise ratio in imaging experiments.[9][10][]

-

Improved Pharmacokinetics: In drug development contexts, PEGylation can prolong the circulation half-life and reduce the immunogenicity of conjugated molecules.[][12]

Mechanism of Action: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This probe functions via the CuAAC reaction, a premier example of "click chemistry."[13] This reaction forms a highly stable triazole linkage between the probe's terminal alkyne and an azide group on a target molecule.[14][15] The reaction is highly specific, efficient, and biocompatible, proceeding readily in aqueous buffers across a wide pH range (typically 4-12).[14][15]

The core mechanism relies on a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[13][14] The copper(I) species coordinates with the alkyne, significantly accelerating the rate of cycloaddition with the azide.[16][17]

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Experimental Protocol: Labeling of Azide-Modified Proteins in Cell Lysate

This protocol provides a robust starting point for labeling proteins that have been metabolically tagged with an azide-containing amino acid (e.g., L-azidohomoalanine, AHA).

Materials and Reagents

-

Probe Stock (1 mM): Dissolve 1 mg of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 in 1.2 mL of anhydrous DMSO. Store at -20°C, protected from light.

-

Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at 4°C.

-

Reducing Agent (300 mM): Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh before each use.

-

Ligand (100 mM, Optional but Recommended): Dissolve 43.4 mg of THPTA (a copper-chelating ligand that improves catalyst stability and efficiency) in 1 mL of deionized water. Store at 4°C.

-

Azide-Modified Cell Lysate: Prepared in a suitable lysis buffer (e.g., RIPA), with protein concentration determined (typically 1-5 mg/mL).

-

Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Labeling Procedure

This protocol is for a 200 µL final reaction volume. Scale components proportionally as needed.

-

Prepare Lysate: In a 1.5 mL microcentrifuge tube, combine 50 µL of your azide-modified protein lysate with 100 µL of PBS buffer.

-

Add Probe: Add 4 µL of the 1 mM probe stock solution to the lysate mixture for a final concentration of 20 µM. Vortex briefly.

-

Scientist's Note: The optimal final probe concentration may range from 2 µM to 40 µM. Start with 20 µM and titrate down if high background is observed or up if the signal is low.[18]

-

-

Add Ligand (Optional): Add 10 µL of 100 mM THPTA solution and vortex.[18]

-

Add Copper Catalyst: Add 10 µL of 20 mM CuSO₄ solution and vortex.[18]

-

Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.[18]

-

Incubate: Protect the reaction from light and incubate for 30-60 minutes at room temperature with gentle shaking.

-

Stop Reaction & Downstream Analysis: The labeled proteins are now ready for downstream analysis. To remove excess reagents, a protein precipitation step (e.g., with methanol/chloroform) is recommended before analysis by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry.[18]

Caption: Experimental workflow for labeling cell lysates.

Applications in Research and Development

The versatility of this probe enables its use in a wide range of applications:

-

Proteomics: Visualize and identify newly synthesized proteins in cells or whole organisms.

-

Glycobiology: Label and track azide-modified glycans to study their roles in cellular signaling and disease.

-

Drug Development: Construct precisely defined antibody-drug conjugates (ADCs) or fluorescently tagged biologics for pharmacokinetic and biodistribution studies.[19]

-

Cell Biology: Perform pulse-chase experiments to monitor the lifecycle of biomolecules within cells using fluorescence microscopy.

-

Nucleic Acid Research: Label DNA or RNA containing alkyne-modified nucleotides for applications in genomics and transcriptomics.

Conclusion: Enabling High-Fidelity Bioconjugation

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 represents a highly refined tool for modern biological research. By combining a high-performance fluorophore with the specificity of bioorthogonal click chemistry and the advantageous properties of PEG linkers, it provides researchers with a reliable method for fluorescently labeling biomolecules with minimal perturbation.[20] Its application facilitates deeper insights into complex biological processes, from protein synthesis to drug targeting, underscoring the power of chemical biology in advancing scientific discovery.

References

- Benchchem. (n.d.). mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- PurePEG. (2025, July 1). Top 5 Applications of PEGylated Linkers in Bioconjugation.

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.

- Fvs. (n.d.). Cy3 Wavelength.

- BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation.

- Creative PEGWorks. (n.d.). PEG Linkers: Structure, Applications & Contributions.

- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.

- AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.

- FluoroFinder. (n.d.). Cy3 Dye Profile.

- AAT Bioquest. (n.d.). Spectrum [Cy3 (Cyanine-3)].

- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.

- BOC Sciences. (n.d.). A Comprehensive Guide to Cyanine 3: Properties, Binding Mechanisms, and Applications.

- BroadPharm. (n.d.). N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3.

- Lakowicz, J. R., et al. (n.d.). Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles. PMC - NIH.

- CD Bioparticles. (n.d.). N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3.

- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.

- Benchchem. (n.d.). Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Propargyl-PEG4-thiol.

- AxisPharm. (n.d.). N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3.

- Alfa Chemistry. (n.d.). N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3.

- BroadPharm. (n.d.). Alkyne.

- Immunomart. (n.d.). N-Methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3.

- Vector Labs. (n.d.). Cell Lysate Labeling.

- Thermo Fisher Scientific. (n.d.). Click Chemistry—Section 3.1.

- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.

Sources

- 1. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3, 2107273-62-9 | BroadPharm [broadpharm.com]

- 2. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]

- 3. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 4. fvs.com.py [fvs.com.py]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkyne | BroadPharm [broadpharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. purepeg.com [purepeg.com]

- 10. creativepegworks.com [creativepegworks.com]

- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Click Chemistry [organic-chemistry.org]

- 15. interchim.fr [interchim.fr]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. vectorlabs.com [vectorlabs.com]

- 19. benchchem.com [benchchem.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3: A Versatile Tool for Bioconjugation and Fluorescence Imaging

This guide provides a comprehensive technical overview of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3, a sophisticated fluorescent probe designed for researchers, scientists, and drug development professionals. We will delve into its molecular architecture, photophysical properties, and the strategic rationale behind its design. Furthermore, this guide will equip you with detailed, field-proven protocols for its application in bioconjugation via copper-catalyzed click chemistry, enabling the precise labeling of biomolecules for advanced fluorescence imaging and analysis.

Molecular Architecture and Design Rationale

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 is a trifunctional molecule meticulously engineered to combine the desirable properties of a bright and photostable fluorophore, a biocompatible spacer, and a highly specific reactive group for covalent conjugation.

-

The Cy3 Core: At its heart lies the Cyanine3 (Cy3) fluorophore, a member of the cyanine dye family renowned for its brightness and relatively high photostability.[1] The N-methyl substituents on the indolenine rings contribute to the dye's overall stability and photophysical properties.

-

The Propargyl-PEG4 Linker: This component provides the crucial functionality for covalent attachment to biomolecules. The terminal propargyl group contains an alkyne, which is one half of the highly efficient and bioorthogonal "click chemistry" reaction pair.[2]

-

The m-PEG4 Spacer: Two discrete tetraethylene glycol (PEG4) units are incorporated into the linker structure.[3] These hydrophilic PEG spacers are not merely passive linkers; they are critical for improving the overall physicochemical properties of the molecule and the resulting bioconjugate.[4] They enhance aqueous solubility, prevent aggregation, and can shield the conjugate from proteolytic degradation and immunogenic responses.[3][5]

The strategic combination of these three components results in a water-soluble, highly fluorescent probe that can be specifically and efficiently conjugated to azide-modified biomolecules under mild, biocompatible conditions.

Chemical Structure:

Caption: Schematic of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3.

Core Properties of the Probe

A thorough understanding of the probe's properties is essential for designing robust and reproducible experiments.

Photophysical Properties

The fluorescence characteristics of this probe are primarily dictated by the Cy3 core, although the local environment, including the PEG linkers, can subtly influence these properties.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~555 nm | [6][7][8] |

| Emission Maximum (λem) | ~570 nm | [6][7][8] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [6][9] |

| Fluorescence Quantum Yield (Φ) | ~0.31 | [9] |

| Recommended Laser Lines | 532 nm, 555 nm | [10] |

| Recommended Filter Sets | TRITC / Cy3 | [11] |

Expert Insight: The high molar extinction coefficient indicates efficient light absorption, while the quantum yield reflects a good conversion of absorbed photons into emitted fluorescence, resulting in a bright signal. While Cy3 is known for its good photostability, it is important to note that high laser power and prolonged exposure can still lead to photobleaching.[1] For demanding applications such as super-resolution microscopy, alternative dyes like Alexa Fluor 555 may offer superior photostability.[3][12]

Physicochemical Properties

| Property | Value/Description | Reference(s) |

| Molecular Formula | C₄₅H₆₅ClN₂O₁₀ | [9][13] |

| Molecular Weight | ~829.5 g/mol | [6][9] |

| CAS Number | 2107273-62-9 | [6][9][13] |

| Solubility | Water, DMSO, DMF | [6][9] |

| Storage | -20°C, desiccated, protected from light | [6][9] |

Expert Insight: The inclusion of two PEG4 linkers significantly enhances the water solubility of the otherwise hydrophobic cyanine dye core.[14] This is a critical feature for bioconjugation reactions, which are typically performed in aqueous buffers. Good aqueous solubility minimizes the need for organic co-solvents that can denature proteins and prevents the formation of dye aggregates that can lead to fluorescence quenching and non-specific binding.[4][12]

Application in Bioconjugation: The Power of Click Chemistry

The terminal alkyne group on the propargyl-PEG4 linker is the key to conjugating this probe to biomolecules using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

The Causality Behind CuAAC for Bioconjugation

CuAAC is the reaction of choice for many bioconjugation applications due to a set of highly advantageous features:

-

Bioorthogonality: Azides and alkynes are absent in most biological systems. This means the reaction is highly specific and does not interfere with native cellular components.[15]

-

High Efficiency: The reaction proceeds rapidly and with high yields, even at low reactant concentrations, which is typical for biological experiments.[16]

-

Mild Reaction Conditions: The reaction can be performed in aqueous buffers at physiological pH and room temperature, preserving the structure and function of sensitive biomolecules like proteins and antibodies.[15]

-

Stable Product: The resulting triazole linkage is chemically and biologically stable.[2]

Caption: Workflow for CuAAC-mediated bioconjugation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust starting point for the fluorescent labeling of azide-modified proteins. It is crucial to optimize reaction conditions for each specific biomolecule and application.

Preparation of Reagents

-

Azide-Modified Protein: Prepare your protein of interest with an azide functionality. This can be achieved through metabolic labeling (e.g., with azidohomoalanine) or by chemical modification of amine or thiol groups with an azide-containing crosslinker. Ensure the protein is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).

-

Alkyne-PEG-Cy3 Stock Solution: Prepare a 10 mM stock solution of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 in anhydrous DMSO. Store at -20°C, protected from light.

-

Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

-

Ligand (e.g., THPTA): Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine in deionized water. The ligand is crucial as it accelerates the reaction and protects the biomolecule from oxidative damage by stabilizing the Cu(I) oxidation state.[15]

-

Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use , as ascorbate readily oxidizes in air.[15]

Step-by-Step Labeling Protocol for Proteins

This protocol is adapted for a typical labeling reaction in a 100 µL final volume.

-

Protein Preparation: In a microcentrifuge tube, add your azide-modified protein to a reaction buffer (e.g., PBS) to a final concentration of 1-5 mg/mL. The total volume of the protein solution should be adjusted to accommodate the other reagents.

-

Addition of Alkyne Probe: Add the 10 mM Alkyne-PEG-Cy3 stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point for optimization. Gently vortex to mix.

-

Catalyst Premix: In a separate tube, prepare the catalyst premix. Add 2.5 µL of 20 mM CuSO₄ to 12.5 µL of 100 mM THPTA ligand. This 1:5 molar ratio of copper to ligand is recommended to enhance reaction kinetics and protect the protein.[1] Vortex briefly and let it stand for 1-2 minutes.

-

Initiation of the Click Reaction:

-

Add the entire volume of the catalyst premix (15 µL) to the protein-dye mixture.

-

Immediately add 5 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the catalytically active Cu(I).[15]

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle shaking or rotation can improve reaction efficiency.

-

Purification: Remove the unreacted dye and catalyst components from the labeled protein. This is a critical step to reduce background fluorescence.

-

Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Zeba™ Spin Desalting Columns) with a molecular weight cutoff appropriate for your protein. This is the most common and effective method.

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis cassette with an appropriate molecular weight cutoff.

-

Caption: Experimental workflow for protein labeling via CuAAC.

Advanced Applications and Considerations

The unique properties of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 make it suitable for a range of advanced applications.

-

Fluorescence Microscopy: Labeled antibodies or proteins can be used to visualize the localization and dynamics of specific targets in fixed or live cells.

-

Flow Cytometry: Quantify cell populations based on the expression of surface or intracellular markers.

-

Super-Resolution Microscopy: Cy3 is a commonly used reporter dye in stochastic optical reconstruction microscopy (STORM), often paired with an activator dye like Alexa Fluor 405 or Cy2.[17] The ability to specifically place a Cy3 molecule via click chemistry is advantageous for these demanding imaging techniques.

Trustworthiness and Self-Validation: To ensure the success of your labeling experiments, it is advisable to perform a small-scale pilot reaction and validate the conjugation. This can be done by running the purified conjugate on an SDS-PAGE gel and visualizing the fluorescence in-gel before Coomassie or silver staining. A fluorescent band corresponding to the molecular weight of your protein confirms successful conjugation. The degree of labeling (DOL) can also be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for the Cy3 dye).

Conclusion

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 is a powerful and versatile tool in the modern bioconjugation toolbox. Its rational design, which combines a high-performance fluorophore with solubility-enhancing PEG linkers and a bioorthogonal reactive group, provides researchers with a reliable means to fluorescently label biomolecules with high specificity and efficiency. By understanding the core principles of its structure and the causality behind the recommended experimental protocols, scientists can confidently apply this probe to unravel complex biological questions in cellular imaging, diagnostics, and drug development.

References

-

Shochem. (2025, November 5). What are the fluorescence properties of some PEG - conjugated dyes? [Blog]. Available at: [Link]

-

Panchuk-Voloshina, N., et al. (1999). Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. Journal of Histochemistry & Cytochemistry, 47(9), 1179-1188. Available at: [Link]

-

Chatterjee, S. K., et al. (2020). Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes. Journal of the American Chemical Society, 142(31), 13353-13366. Available at: [Link]

-

Mujumdar, R. B., et al. (1993). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. Bioconjugate Chemistry, 4(2), 105-111. ResearchGate. Available at: [Link]

-

Thermo Fisher Scientific. Alexa Fluor Dyes: Simply the Best and Brightest Fluorescent Dyes and Conjugates. UCI Department of Chemistry. Available at: [Link]

-

baseclick GmbH. Cy3: Structure, Color and Fluorescence in Scientific Research. Available at: [Link]

-

Hamblin, M. R., et al. (2003). Pegylation of charged polymer-photosensitiser conjugates: effects on photodynamic efficacy. British Journal of Cancer, 89(5), 937-943. Available at: [Link]

-

Ray, S., et al. (2014). Enhanced brightness and photostability of cyanine dyes by supramolecular containment. arXiv preprint arXiv:1410.0844. Available at: [Link]

-

AxisPharm. N-methyl-N'-(azide-PEG3)-Cy3. Available at: [Link]

-

Ray, S., et al. (2014). Enhanced brightness and photostability of cyanine dyes by supramolecular containment. arXiv:1410.0844. Available at: [Link]

-

Park, J. H., et al. (2013). Comparison of time-domain fluorescence characteristics of PEG-LPSiNPs and the common imaging fluorophore Cy3.5. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2022). Repurposing Cyanine Photoinstability To Develop Near-Infrared Light-Activatable Nanogels for In Vivo Cargo Delivery. ACS Nano, 16(10), 16937-16948. Available at: [Link]

-

Xu, Q., et al. (2019). PEGylated cyanine dye nanoparticles as photothermal agents for mosquito and cancer cell control. Bioorganic & Medicinal Chemistry Letters, 29(16), 2398-2404. Available at: [Link]

-

Nikon's MicroscopyU. Single-Molecule Super-Resolution Imaging. Available at: [Link]

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Available at: [Link]

-

CD Bioparticles. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3. Available at: [Link]

-

Gruber, H. J., et al. (2000). Anomalous Fluorescence Enhancement of Cy3 and Cy3.5 versus Anomalous Fluorescence Loss of Cy5 and Cy7 upon Covalent Linking to IgG and Noncovalent Binding to Avidin. Bioconjugate Chemistry, 11(5), 696-704. Available at: [Link]

-

Brown, T., et al. (2012). A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers. Chemical Science, 3(7), 2268-2276. Available at: [Link]

-

Milen, M., et al. (2025, February 1). Safirinium Fluorescent “Click” Molecular Probes: Synthesis, CuAAC Reactions, and Microscopic Imaging. ResearchGate. Available at: [Link]

-

Creative Biolabs. A Comprehensive Guide to Cyanine 3: Properties, Binding Mechanisms, and Applications. Available at: [Link]

-

AxisPharm. Polyethylene Glycol PEG Linkers. Available at: [Link]

-

Shaanxi Xin yan Bomei Biotechnology Co., Ltd. O'-(propargyl-PEG4)-Cy3;2107273-62-9. Available at: [Link]

-

Chen, C. T., et al. (2007). Peg derivatives for the synthesis of water-soluble cyanine dye CY5. ResearchGate. Available at: [Link]

-

Wikipedia. Cyanine. Available at: [Link]

-

Xu, Q., et al. (2019). PEGylated Cyanine Dye Nanoparticles as Photothermal Agents for Mosquito and Cancer Cell Control. ResearchGate. Available at: [Link]

-

Suh, J., et al. (2007). PEGylation of nanoparticles improves their cytoplasmic transport. International journal of nanomedicine, 2(4), 735–741. Available at: [Link]

-

Kim, J., et al. (2022). Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform. International Journal of Molecular Sciences, 23(12), 6686. Semantic Scholar. Available at: [Link]

Sources

- 1. Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyanine 3 alkyne [equivalent to Cy3® alkyne] | AAT Bioquest [aatbio.com]

- 6. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3, 2107273-62-9 | BroadPharm [broadpharm.com]

- 7. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]

- 8. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3;2107273-62-9-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 9. Cy3 alkyne | BroadPharm [broadpharm.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 12. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. microscopist.co.uk [microscopist.co.uk]

- 14. Cyanine - Wikipedia [en.wikipedia.org]

- 15. lumiprobe.com [lumiprobe.com]

- 16. arxiv.org [arxiv.org]

- 17. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]

Technical Guide: The Propargyl Group as a Bioorthogonal Linchpin in the N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 Fluorescent Probe

Executive Summary

The precise covalent labeling of biomolecules is fundamental to advancing research in chemical biology, drug development, and diagnostics. The N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 is a sophisticated fluorescent probe engineered for this purpose. While the Cyanine 3 (Cy3) core provides a robust fluorescent signal and the dual polyethylene glycol (PEG) linkers confer essential physicochemical benefits, it is the terminal propargyl group that serves as the probe's critical functional element. This guide deconstructs the molecule's architecture to provide an in-depth analysis of the propargyl group's central role as a versatile and efficient chemical handle for bioconjugation, primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

Architectural Dissection of the Multifunctional Probe

To appreciate the role of the propargyl group, one must first understand the synergistic function of each component within the N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 molecule. The design is modular, with each part engineered to address specific challenges in biomolecule labeling.

The Cy3 Fluorophore: A Bright and Stable Reporter

The core of the probe is the Cyanine 3 (Cy3) dye, a member of the cyanine family renowned for its utility in fluorescence applications.[1] Cy3 is characterized by its bright orange-red fluorescence and high quantum yield.[1][2] It is typically excited around 555 nm and emits light around 570 nm, making it compatible with common laser lines (e.g., 532 nm) and standard TRITC filter sets.[2][3] Its photostability and brightness make it an ideal reporter for a variety of applications, including fluorescence microscopy, immunofluorescence, and nucleic acid labeling.[1][4][5]

Dual PEG4 Spacers: Enhancing Biocompatibility and Function

The molecule incorporates two discrete tetra-ethylene glycol (PEG4) linkers. Polyethylene glycol (PEG) is widely used in bioconjugation to enhance the properties of the conjugated molecule.[6] The key functions of these hydrophilic PEG4 spacers are:

-

Improved Aqueous Solubility: The inherent hydrophobicity of many organic dyes like Cy3 can lead to aggregation and non-specific binding in biological buffers. The PEG linkers significantly increase the probe's solubility in aqueous media.[7][8][9]

-

Reduced Steric Hindrance: The flexible PEG chains act as spacers, physically separating the bulky Cy3 dye from the target biomolecule. This separation minimizes the risk of the dye interfering with the biological activity or conformation of the target.[8][10]

-

Minimized Non-Specific Binding: PEGylation is known to reduce non-specific interactions with proteins and cell surfaces, leading to a better signal-to-noise ratio in imaging and detection experiments.[7][10]

The Propargyl Group: The Gateway to Covalent Ligation

The terminal propargyl group (-CH₂C≡CH) is the architectural linchpin that makes this probe a powerful tool for covalent labeling.[11] This functional group contains a terminal alkyne, which is a highly versatile and reactive moiety for modern bioconjugation.[12][13][14] Its primary role is to serve as a reactive handle for "click chemistry," allowing for the efficient and specific attachment of the entire probe to a target molecule.[15][16]

Caption: The CuAAC reaction covalently links the probe to its target.

A Note on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While the terminal alkyne of the propargyl group is designed for CuAAC, researchers must be aware of the primary alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is a metal-free click reaction driven by the high ring strain of a cyclooctyne. [17][18][]This reaction is truly bioorthogonal as it requires no cytotoxic copper catalyst, making it ideal for studies in living cells and organisms. [17][18] The choice between CuAAC (utilizing a propargyl group) and SPAAC (utilizing a strained alkyne) is a critical experimental decision based on the specific application.

| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Alkyne Reactant | Terminal Alkyne (e.g., Propargyl Group ) [20] | Strained Cyclooctyne (e.g., DBCO, BCN) [20] |

| Catalyst | Copper(I) required [20] | None required ; driven by ring strain [17][][20] |

| Reaction Rate | Very Fast (Second-order rate constants ~10⁴ to 10⁵ M⁻¹s⁻¹) [20] | Slower than CuAAC (Rate varies by cyclooctyne, ~10⁻³ to 1 M⁻¹s⁻¹) [20] |

| Biocompatibility | Potentially cytotoxic in vivo due to copper; requires ligands (e.g., THPTA) to mitigate. [12] | Excellent; truly bioorthogonal with no metal catalyst toxicity. [17][18] |

| Common Use Case | In vitro conjugation, fixed cells, material science. [12] | Live-cell imaging, in vivo studies. [17][21] |

Experimental Protocol: Labeling an Azide-Modified Protein via CuAAC

This protocol provides a self-validating system for the efficient labeling of a protein that has been pre-functionalized with an azide group using the propargyl-Cy3 probe.

Materials and Reagents

-

Azide-modified protein (in PBS or similar non-amine, non-thiol buffer, pH 7.4)

-

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 (prepare a 10 mM stock in anhydrous DMSO)

-

Copper(II) sulfate (CuSO₄) (prepare a 50 mM stock in dH₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (prepare a 100 mM stock in dH₂O)

-

Sodium Ascorbate (prepare a 100 mM stock in dH₂O; must be made fresh immediately before use )

-

Desalting column (e.g., spin column) for purification

-

PBS (pH 7.4)

Step-by-Step Methodology

Rationale for Choices:

-

Molar Excess: A 5-10 fold molar excess of the propargyl-Cy3 probe over the protein is used to drive the reaction to completion.

-

Catalyst Premix: THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and protects the target protein from copper-mediated damage. [12]The catalyst components are premixed to ensure efficient formation of the active catalytic complex.

-

Fresh Ascorbate: Sodium ascorbate is the reducing agent that converts Cu(II) to the active Cu(I) state. It is oxygen-sensitive and must be prepared fresh to ensure maximum catalytic activity. [12] Protocol:

-

Prepare Protein and Probe: In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in PBS. Add the propargyl-Cy3 probe from the DMSO stock to achieve a 5-10 fold molar excess. Mix gently.

-

Prepare Catalyst Premix (in a separate tube):

-

Combine 2 µL of 50 mM CuSO₄ with 4 µL of 100 mM THPTA.

-

Vortex briefly.

-

Add 10 µL of freshly prepared 100 mM Sodium Ascorbate.

-

Vortex briefly. The solution should be colorless.

-

-

Initiate the Reaction: Add the entire volume of the catalyst premix to the protein/probe solution. The final concentration of copper in the reaction should be approximately 1-2 mM.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted probe and catalyst components by passing the reaction mixture through a desalting column equilibrated with PBS, following the manufacturer's instructions.

-

Validation and Storage: Confirm successful conjugation by measuring the absorbance of the purified product on a spectrophotometer (Cy3 Abs ~555 nm; Protein Abs ~280 nm). The labeled protein can be stored at 4°C (short-term) or -20°C (long-term).

Sources

- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 2. Cy3 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]

- 4. assaygenie.com [assaygenie.com]

- 5. CY3 on fluorescence microscopy with cyanine dyes Cell labeling Fluorescence staining - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 6. purepeg.com [purepeg.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. Fluorescent dye with PEG linker [schem.jp]

- 9. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3, 2107273-62-9 | BroadPharm [broadpharm.com]

- 10. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

A Technical Guide to the Hydrophilic Properties of PEGylated Cyanine Dyes

Introduction: Overcoming the Hydrophobic Barrier in Functional Fluorophores

Cyanine dyes are a cornerstone of biomedical imaging and diagnostics, prized for their high molar extinction coefficients, tunable fluorescence in the near-infrared (NIR) window, and excellent quantum yields.[1][2] The NIR spectrum (700-900 nm) is particularly advantageous for in vivo applications, as it allows for deeper tissue penetration with reduced autofluorescence from endogenous biomolecules.[3][4] However, the utility of many pristine cyanine dyes is hampered by their inherent hydrophobicity. This characteristic stems from their planar, aromatic ring structures, which favor self-aggregation (forming H-aggregates) in aqueous environments.[2] This aggregation leads to significant fluorescence quenching, poor bioavailability, and rapid clearance from circulation, thereby limiting their diagnostic and therapeutic efficacy.[5][6]

The strategic modification of these dyes with polyethylene glycol (PEG), a process known as PEGylation, directly addresses these limitations. PEG is a non-toxic, non-immunogenic, and highly hydrophilic polymer.[7] By covalently attaching PEG chains to the cyanine core, we fundamentally alter the molecule's physicochemical properties, transforming it from a hydrophobic, aggregation-prone agent into a highly water-soluble and stable probe.[3][8][9] This guide provides a detailed exploration of the synthesis, characterization, and functional consequences of PEGylating cyanine dyes, offering field-proven insights for researchers in drug development and molecular imaging.

The Rationale for PEGylation: A Structural Solution

The decision to PEGylate a cyanine dye is driven by the need to enhance its performance in a physiological context. The underlying mechanisms are rooted in the unique structure of the resulting conjugate.

Caption: Logical flow from problem to solution via PEGylation.

Synthesis and Purification of PEGylated Cyanine Dyes

The synthesis of PEGylated cyanine dyes is a modular process that allows for precise control over the final product's properties.[10] A common and robust strategy involves synthesizing a cyanine dye with a reactive functional group (e.g., a carboxylic acid or NHS ester) that can be readily conjugated to an amino- or hydroxyl-terminated PEG chain.[11]

Exemplary Synthetic Workflow

A liquid-phase synthesis approach using a PEG polymer as a soluble support offers advantages in both reactivity and purification, avoiding the complexities of traditional solid-phase or challenging chromatographic separations.[11][12]

-

Activation of the PEG Support: A commercially available PEG methyl ether is functionalized to introduce a reactive group, for example, by converting a terminal hydroxyl group into a tosylate.

-

Loading of the First Heterocycle: The first N-alkylated sulfoindoleninium salt is loaded onto the activated PEG support.

-

Condensation and Chain Elongation: The PEG-bound hemicyanine is reacted with a polyene-chain precursor.

-

Conjugation of the Second Heterocycle: The second, distinct heterocycle is introduced to form the asymmetric cyanine dye, still bound to the PEG support.

-

Cleavage and Release: The final PEGylated cyanine dye is cleaved from the support. This step is often designed to be highly efficient, releasing the dye into the solution.[11]

Protocol: Purification via C18 Sep-Pak Cartridge

Post-synthesis, the crude product contains the desired PEGylated dye, unreacted starting materials, and salts. A C18 Sep-Pak purification is a rapid and effective method for desalting and removing highly polar impurities. The principle relies on the hydrophobic cyanine core adsorbing to the C18 stationary phase while salts and hydrophilic impurities are washed away.

Materials:

-

C18 Sep-Pak Cartridges

-

HPLC-grade acetonitrile

-

HPLC-grade water (ddH₂O), 0.22 µm filtered

-

Triethylammonium acetate (TEAA) buffer (15 mM)

-

Syringes (10-20 mL)

Step-by-Step Methodology:

-

Cartridge Pre-conditioning:

-

Wash the C18 Sep-Pak cartridge with 10 mL of acetonitrile to wet the stationary phase.

-

Equilibrate the cartridge by washing with 5 mL of ddH₂O.

-

Further equilibrate with 10 mL of 15 mM TEAA buffer.[13]

-

-

Sample Loading:

-

Dissolve the crude reaction mixture in a minimal volume of the TEAA buffer.

-

Slowly load the sample onto the equilibrated cartridge. The colored dye should visibly bind to the top of the column.

-

-

Washing:

-

Wash the column with 10-20 mL of 15 mM TEAA to elute salts and other non-binding impurities.

-

-

Elution:

-

Elute the PEGylated dye using a stepwise gradient of increasing acetonitrile concentration in water (e.g., 20%, 40%, 60% acetonitrile). The highly colored product fraction is collected.

-

-

Solvent Removal:

-

The solvent from the collected fraction is removed under reduced pressure (e.g., using a rotary evaporator or SpeedVac) to yield the purified PEGylated dye.

-

For higher purity requirements, such as separating dyes with different PEG chain lengths or positional isomers, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[13]

Characterization of Hydrophilic Properties

Quantifying the increase in hydrophilicity is a critical validation step. Several complementary techniques provide a comprehensive picture of the dye's behavior in aqueous and lipophilic environments.

Caption: Key experiments for characterizing PEGylated dyes.

Partition Coefficient (LogP/LogD)

The octanol-water partition coefficient (LogP) is the gold standard for measuring lipophilicity.[14] A lower LogP value indicates greater hydrophilicity. PEGylation is expected to significantly decrease the LogP value of a cyanine dye.

Protocol: Shake-Flask Method for LogD at pH 7.4

-

Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and 1-octanol. Pre-saturate the octanol by mixing it with PBS and vice-versa, allowing the phases to separate. This ensures thermodynamic equilibrium.[15]

-

Sample Preparation: Prepare a stock solution of the PEGylated cyanine dye in the aqueous phase (PBS, pH 7.4).

-

Partitioning: In a vial, combine a known volume of the dye stock solution with an equal volume of pre-saturated 1-octanol.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) to facilitate partitioning.[14] Subsequently, centrifuge the vial to ensure complete phase separation.

-

Quantification: Carefully sample both the upper octanol phase and the bottom aqueous phase. Determine the concentration of the dye in each phase using UV-Vis spectrophotometry or HPLC.[15][16]

-

Calculation: Calculate the distribution coefficient (LogD) using the formula: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous Phase])[17]

Contact Angle Goniometry

Contact angle measurement provides a direct assessment of surface wettability. A film of the dye is prepared, and the angle a water droplet makes with the surface is measured. A lower contact angle (<90°) signifies a more hydrophilic surface.[18][19]

Protocol: Sessile Drop Method

-

Film Preparation: Prepare a concentrated solution of the dye in a volatile solvent. Drop-cast or spin-coat the solution onto a clean glass slide to create a uniform, thin film. Ensure the solvent is fully evaporated.

-

Measurement Setup: Place the slide onto the stage of an optical tensiometer or contact angle goniometer.[20]

-

Droplet Deposition: Using a precision syringe, gently deposit a small droplet (e.g., 5 µL) of deionized water onto the dye film's surface.[18]

-

Image Capture and Analysis: A high-resolution camera captures a profile image of the droplet. Software then analyzes the image to calculate the angle formed at the three-phase (solid-liquid-gas) interface.[20] Multiple measurements across the film should be averaged to ensure reproducibility.

Dynamic Light Scattering (DLS)

DLS is a powerful technique for assessing the aggregation state of molecules in solution.[21] It measures the hydrodynamic radius of particles by analyzing the temporal fluctuations in scattered light intensity caused by Brownian motion.[22] Monomeric, well-solubilized dyes will show a small hydrodynamic radius with a narrow, unimodal size distribution. Aggregates will appear as larger particles, often with a broad or multimodal distribution.[23][24]

Protocol: DLS for Aggregation Analysis

-

Sample Preparation: Prepare a solution of the PEGylated dye in a suitable aqueous buffer (e.g., PBS) at the desired concentration. Filter the solution through a sub-micron filter (e.g., 0.22 µm) directly into a clean cuvette to remove dust and contaminants.

-

Instrument Setup: Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

-

Data Acquisition: The instrument illuminates the sample with a laser and collects the scattered light at a specific angle. The correlator analyzes the intensity fluctuations to generate a correlation function.

-

Data Analysis: The software uses the Stokes-Einstein equation to convert the correlation function into a size distribution profile, reporting the mean hydrodynamic radius (Rh) and the polydispersity index (PDI). A low PDI indicates a monodisperse sample, which is indicative of a lack of aggregation.

Impact of PEGylation on Dye Properties

The enhanced hydrophilicity imparted by PEGylation has profound and beneficial effects on the dye's performance characteristics.

Reduced Aggregation and Enhanced Fluorescence

The primary benefit of increased hydrophilicity is the mitigation of aggregation. The flexible PEG chains create a hydration shell around the cyanine core, acting as a physical, steric barrier that prevents the planar dye molecules from stacking.[3] This ensures the dyes remain in their monomeric, fluorescently active state, leading to significantly higher and more stable fluorescence quantum yields in aqueous buffers compared to their non-PEGylated counterparts.[25] While some fluorophores exhibit aggregation-enhanced fluorescence, this is not the typical behavior for cyanine dyes, where aggregation is a primary cause of quenching.[2][26]

Improved Biocompatibility and Pharmacokinetics

PEGylation is a well-established strategy for improving the pharmacokinetic profile of therapeutic agents.[7] The hydrophilic PEG shell shields the dye from nonspecific interactions with proteins and cell membranes, reducing opsonization and clearance by the reticuloendothelial system.[3] This "stealth" property leads to a longer systemic circulation time, allowing the probe more time to reach its intended target, such as a tumor site.[8][27][28]

Enhanced Serum Stability

The stability of a fluorescent probe in a biological matrix like human serum is paramount for in vivo applications. Unmodified dyes can be susceptible to enzymatic degradation or binding to serum proteins, which can alter their photophysical properties and biodistribution.[29] The hydrophilic PEG cloud can protect the cyanine core from enzymatic attack and reduce non-specific binding to albumin, leading to greater stability over time.

Protocol: In Vitro Serum Stability Assay

-

Incubation: Incubate the PEGylated dye at a known concentration in human serum at 37°C.[30] Include a control sample of the dye in PBS.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the serum-dye mixture.

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the aliquot to precipitate the serum proteins. Centrifuge to pellet the proteins.

-

Analysis: Analyze the supernatant using RP-HPLC with fluorescence or UV-Vis detection.

-

Quantification: Quantify the peak area of the intact dye at each time point relative to the t=0 sample to determine the percentage of dye remaining and calculate its degradation half-life.[30] For improved accuracy, an internal standard can be incorporated into the assay.[31]

| Property | Unmodified Cyanine Dye | PEGylated Cyanine Dye | Rationale for Change |

| Water Solubility | Low | High | Addition of hydrophilic PEG chains.[8][9] |

| LogD (pH 7.4) | High (Positive) | Low (Often Negative) | Increased partitioning into the aqueous phase.[17] |

| Contact Angle (Water) | High (>90°) | Low (<90°) | Increased surface wettability due to PEG.[18] |

| Aggregation in Buffer | High | Low / Negligible | Steric hindrance from the PEG cloud prevents dye stacking.[3] |

| Fluorescence in Buffer | Low (Quenched) | High | Dyes remain in their monomeric, fluorescently active state.[25] |

| Serum Stability | Variable / Low | High | PEG shell provides protection from enzymatic degradation.[7] |

| Blood Circulation Time | Short | Long | Reduced clearance due to the "stealth" effect of PEG.[8][27] |

Conclusion and Future Outlook

PEGylation is a powerful and versatile strategy for transforming hydrophobic cyanine dyes into highly effective probes for biomedical research and clinical diagnostics. By systematically enhancing their hydrophilic properties, we can overcome the fundamental limitations of aggregation and poor bioavailability. The methods detailed in this guide provide a robust framework for the synthesis, purification, and comprehensive characterization of these advanced imaging agents. As the demand for more sensitive and specific in vivo imaging tools continues to grow, the rational design of PEGylated cyanine dyes, balancing hydrophilicity with target affinity and photophysical performance, will remain a critical area of innovation in the field.

References

- Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization. ACS Omega.

- Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization. PubMed Central.

- A Novel Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging in Neurotoxic Conditions and In Vivo Brain Studies. bioRxiv.

- Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors. Nature.

- Peg derivatives for the synthesis of water-soluble cyanine dye CY5. ResearchGate.

- An efficient approach to the synthesis of water-soluble cyanine dyes using poly(ethylene glycol) as a soluble support. ResearchGate.

- Dynamic light-scattering (DLS) data for water solutions of PEGylated... ResearchGate.

-

Counterion-insulated near-infrared dyes in biodegradable polymer nanoparticles for in vivo imaging. Nanoscale Advances. Available at: [Link]

- PEGylated cyanine dye nanoparticles as photothermal agents for mosquito and cancer cell control. PubMed.

- PEGylated Cyanine Dye Nanoparticles as Photothermal Agents for Mosquito and Cancer Cell Control. ResearchGate.

- Aggregation-enhanced fluorescence in PEGylated phospholipid nanomicelles for in vivo imaging. PubMed.

- Heptamethine Cyanine–Based Application for Cancer Theranostics. PMC.

- Contact Angle Measurements Using a Simplified Experimental Setup. ResearchGate.

- Opinion on Cyanine Dye Conjugates for Biomedical Applications. Crimson Publishers.

-

A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry. Available at: [Link]

-

Dynamic Light Scattering (DLS). Unchained Labs. Available at: [Link]

- Determination of Partitioning Coefficient by UPLC-MS/MS. Waters.

- Stability assays in human serum. (a) Stability assays of selected... ResearchGate.

-

Cyanine. Wikipedia. Available at: [Link]

-

Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. MDPI. Available at: [Link]

-

Controlled Dye Aggregation in Sodium Dodecylsulfate-Stabilized Poly(methylmethacrylate) Nanoparticles as Fluorescent Imaging Probes. ACS Omega. Available at: [Link]

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.

- Hydrophilic Cyanine Dyes as Contrast Agents for Near-infrared Tumor Imaging: Synthesis, Photophysical Properties and Spectroscopic In vivo Characterization. ResearchGate.

-

7 ways to measure contact angle. Biolin Scientific. Available at: [Link]

- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

-

Contact angle – What is it and how do you measure it?. Biolin Scientific. Available at: [Link]

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.

- The impact of PEGylation on biological therapies. PubMed.

-

Enhanced Tumor Uptake and Retention of Cyanine Dye–Albumin Complex for Tumor-Targeted Imaging and Phototherapy. MDPI. Available at: [Link]

- A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. PMC.

-

Cyanine Dye Purification Protocol. Stanford University. Available at: [Link]

-

Cyanine Dyes - A personal perspective. Glen Research. Available at: [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. glenresearch.com [glenresearch.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Cyanine - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]

- 14. waters.com [waters.com]

- 15. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. biolinchina.com [biolinchina.com]

- 20. biolinscientific.com [biolinscientific.com]

- 21. unchainedlabs.com [unchainedlabs.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Aggregation-enhanced fluorescence in PEGylated phospholipid nanomicelles for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Counterion-insulated near-infrared dyes in biodegradable polymer nanoparticles for in vivo imaging - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00649E [pubs.rsc.org]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling the Role of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 in Targeted Protein Degradation

An In-Depth Technical Guide to CAS 2107273-62-9: A Core Component in Modern Proteolysis-Targeting Chimera (PROTAC) Development

The compound registered under CAS number 2107273-62-9 is identified as N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 . This molecule is not a therapeutic agent in itself but serves as a sophisticated chemical tool—a fluorescent, bifunctional linker—at the forefront of drug discovery, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3][4] This guide, intended for researchers and drug development professionals, provides an in-depth examination of the core properties, applications, and experimental considerations for utilizing this versatile linker in the synthesis and analysis of fluorescently-labeled PROTACs.

Section 1: Physicochemical and Spectroscopic Properties

From a Senior Application Scientist's perspective, a thorough understanding of a linker's properties is paramount for its successful integration into a PROTAC construct. The key attributes of CAS 2107273-62-9 are summarized below. The polyethylene glycol (PEG) backbone is intentionally designed to enhance the aqueous solubility and bioavailability of the resulting PROTAC, which is often a large and hydrophobic molecule.[2][5] The Cy3 fluorophore provides a robust spectroscopic handle for tracking and quantification, while the terminal alkyne group is poised for highly efficient and specific conjugation reactions.[2][6]

| Property | Value | Source |

| CAS Number | 2107273-62-9 | [2] |

| Molecular Formula | C45H65ClN2O10 | [2] |

| Molecular Weight | 829.5 g/mol | [2] |

| Appearance | (Not specified, typically a colored solid) | |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [2] |

| Fluorescence | ||

| Excitation Maximum (λex) | 555 nm | [2] |

| Emission Maximum (λem) | 570 nm | [2] |

| Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | [2] |

| Functional Groups | Terminal Alkyne, Cy3 Fluorophore, PEG Linker | [1][6] |

| Storage Conditions | -20°C, protect from light | [2] |

Section 2: The Strategic Role in PROTAC Technology

PROTACs function by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[3] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.[4] The linker is not a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's ability to form a stable and productive ternary complex, and thus, its degradation efficacy.[5][]

Incorporating a fluorescent tag like Cy3 into the linker transforms the PROTAC into a powerful research tool.[8] Fluorescent PROTACs enable:

-

Direct Visualization: Cellular uptake and subcellular localization can be monitored using fluorescence microscopy.[9]

-

Binding Assays: Quantitative binding affinities for the target protein and the E3 ligase can be determined using techniques like fluorescence polarization (FP).[10][11]

-

Kinetic Analysis: The rates of protein degradation can be tracked in real-time within live cells.[12]

The choice of CAS 2107273-62-9 provides a strategic advantage by combining the solubility-enhancing properties of PEG with a bright, stable fluorophore, all connected via a linker ready for "click chemistry" conjugation.

Caption: Mechanism of Action for a Fluorescent PROTAC.

Section 3: Synthesis of Fluorescent PROTACs via Click Chemistry

The terminal alkyne group on CAS 2107273-62-9 is specifically designed for use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][13] This reaction is exceptionally well-suited for the complex, multi-step syntheses required for PROTACs due to its high efficiency, mild reaction conditions, and bioorthogonality—meaning it does not interfere with other functional groups present in the biological ligands.[][15]

The general synthetic workflow is modular:

-

Prepare Ligands: Synthesize or acquire the POI-binding ligand and the E3 ligase-binding ligand. One of these must be functionalized with an azide group.

-

Conjugation: React the azide-functionalized ligand with the alkyne-containing fluorescent linker (CAS 2107273-62-9) under CuAAC conditions.

-

Purification & Characterization: Purify the resulting fluorescently-labeled intermediate and then conjugate it to the second ligand to complete the PROTAC synthesis.

Caption: Modular Synthesis Workflow for Fluorescent PROTACs.

Section 4: Experimental Protocols

As a self-validating system, these protocols include critical characterization steps to ensure the integrity of the synthesized molecules.

Protocol 4.1: Synthesis of a Fluorescently Labeled Ligand via CuAAC ("Click Chemistry")

This protocol describes the conjugation of an azide-functionalized ligand (e.g., a POI binder) to the alkyne-linker CAS 2107273-62-9.

Materials:

-

Azide-functionalized ligand (Ligand-N₃)

-

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 (CAS 2107273-62-9)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (Na-Ascorbate)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Reverse-phase HPLC system for purification

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Ligand-N₃ in DMSO.

-

Prepare a 10 mM stock solution of the fluorescent linker in DMSO.

-

Prepare a fresh 50 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 100 µL of the Ligand-N₃ stock solution (1 µmol, 1.0 eq).

-

Add 120 µL of the fluorescent linker stock solution (1.2 µmol, 1.2 eq). The slight excess of the linker ensures complete consumption of the potentially more valuable ligand.

-

Add 200 µL of DMSO to ensure solubility.

-

-

Initiation of "Click" Reaction:

-

Add 40 µL of the CuSO₄ solution (2 µmol, 2.0 eq).

-

Immediately add 40 µL of the sodium ascorbate solution (4 µmol, 4.0 eq). The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Vortex the mixture gently for 30 seconds.

-

-

Incubation:

-

Protect the reaction from light by wrapping the tube in aluminum foil.

-

Allow the reaction to proceed at room temperature for 2-4 hours. Reaction progress can be monitored by LC-MS by observing the consumption of the starting materials and the appearance of the product peak with the expected mass.

-

-

Purification:

-

Upon completion, dilute the reaction mixture with 500 µL of a 1:1 mixture of water and acetonitrile.

-

Purify the fluorescently labeled ligand using reverse-phase HPLC. Use a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

Collect the fractions corresponding to the product peak and confirm the identity by mass spectrometry.

-

Lyophilize the pure fractions to obtain the product as a solid.

-

Protocol 4.2: Characterization of the Fluorescent PROTAC

After the final conjugation step to attach the second ligand, the complete fluorescent PROTAC must be thoroughly characterized.

1. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the final product.

-

Method: Use high-resolution mass spectrometry (HRMS) via ESI-TOF or Orbitrap.

-

Expected Result: The observed m/z value should match the calculated exact mass of the fluorescent PROTAC.

2. HPLC Analysis:

-

Objective: To assess the purity of the final compound.

-

Method: Analytical reverse-phase HPLC using a UV-Vis detector set to the absorbance maximum of the Cy3 dye (~550 nm) and the absorbance maxima of the ligands.

-

Expected Result: A single major peak, indicating >95% purity.

3. NMR Spectroscopy:

-

Objective: To confirm the structure and the successful formation of the triazole ring from the click reaction.

-

Method: ¹H NMR spectroscopy.

-

Expected Result: The disappearance of the alkyne proton signal and the appearance of a new characteristic signal for the triazole proton (typically in the δ 7.5-8.5 ppm range).

4. Fluorescence Spectroscopy:

-

Objective: To confirm the functionality of the incorporated fluorophore.

-

Method: Measure the fluorescence excitation and emission spectra in a suitable solvent (e.g., DMSO or PBS).

-

Expected Result: The spectra should show excitation and emission maxima consistent with the Cy3 dye (~555 nm and ~570 nm, respectively).[2]

5. Western Blot for Protein Degradation:

-

Objective: To determine the biological activity of the PROTAC.[5]

-

Method: Treat a relevant cell line with varying concentrations of the fluorescent PROTAC. After a set incubation period (e.g., 18-24 hours), lyse the cells and perform a Western blot using an antibody specific for the target protein.

-

Expected Result: A dose-dependent decrease in the band intensity of the target protein compared to a vehicle control. This confirms that the PROTAC is active in inducing protein degradation.

References

-

ResearchGate. General strategy using "click chemistry" for PROTAC synthesis. [Link]

-

Royal Society of Chemistry. Click chemistry in the development of PROTACs. [Link]

-

National Institutes of Health. Click chemistry in the development of PROTACs. [Link]

-

CD Bioparticles. methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3. [Link]

-

National Institutes of Health. Assays and technologies for developing proteolysis targeting chimera degraders. [Link]

-

National Institutes of Health. A Chemical Biology Toolbox Targeting the Intracellular Binding Site of CCR9: Fluorescent Ligands, New Drug Leads and PROTACs. [Link]

-

Shaanxi XinYanBoMei Biotechnology Co., Ltd. O'-(propargyl-PEG4)-Cy3;2107273-62-9. [Link]

-

AxisPharm. methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3. [Link]

-

Focus Technology (Shanghai) Co., Ltd. O'-(propargyl-PEG4)-Cy3 - CAS:2107273-62-9. [Link]

-

BMG LABTECH. PROTACs: proteolysis-targeting chimeras. [Link]

-

Royal Society of Chemistry. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders. [Link]

-

ResearchGate. Examples of proteolysis targeting chimeras characterized by the fluorescence polarization assay. [Link]

-

Immunomart. N-Methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3, 2107273-62-9 | BroadPharm [broadpharm.com]

- 3. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 4. bmglabtech.com [bmglabtech.com]

- 5. benchchem.com [benchchem.com]

- 6. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]

- 8. benchchem.com [benchchem.com]

- 9. A Chemical Biology Toolbox Targeting the Intracellular Binding Site of CCR9: Fluorescent Ligands, New Drug Leads and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01441G [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 15. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: The Genesis of a "Click" Chemistry Cornerstone

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount achievement in modern chemical synthesis, often hailed as the "crown jewel" of "click chemistry".[1] Introduced to the scientific lexicon by K.B. Sharpless in 2001, the click chemistry philosophy champions reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts.[2][3][4][5] The CuAAC reaction, discovered independently and concurrently by the groups of Valery Fokin and K. Barry Sharpless in the U.S. and Morten Meldal in Denmark, perfectly embodies these principles.[5][6][7]

This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which demands elevated temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant proceeds with remarkable efficiency and absolute regioselectivity under mild, often aqueous, conditions.[2][6][8] This dramatic rate acceleration, on the order of 107 to 108, has propelled CuAAC to the forefront of diverse scientific disciplines, including drug discovery, materials science, and bioconjugation.[2][6][9][10]

This guide provides an in-depth exploration of the CuAAC reaction, from its core mechanism to practical, field-proven protocols. It is designed for researchers, scientists, and drug development professionals seeking to harness the power of this exceptional ligation tool.

The Mechanistic Heart of CuAAC: A Tale of Copper Catalysis

The remarkable efficiency and regioselectivity of the CuAAC reaction are rooted in its intricate, copper-mediated mechanism. While initial hypotheses considered a mononuclear copper catalyst, a significant body of experimental and computational evidence now supports a dinuclear copper pathway as the kinetically favored route.[8][11] This understanding is critical for optimizing reaction conditions and troubleshooting unforeseen challenges.

The catalytic cycle can be dissected into several key steps:

-

Formation of the Copper(I) Acetylide: The cycle begins with the coordination of the catalytically active Cu(I) ion to the terminal alkyne. This interaction significantly increases the acidity of the terminal proton, facilitating its removal to form a copper-acetylide intermediate.[11] Kinetic studies have shown a second-order dependence on the copper concentration, suggesting the involvement of a dinuclear Cu(I)-acetylide complex in the rate-determining step.[8][11]

-

Activation of the Azide: The azide then coordinates to one of the copper centers in the dinuclear acetylide complex. This coordination acts to both deliver the azide to the activated alkyne and electronically activate it for the subsequent cycloaddition.[6]

-

Cycloaddition and Ring Formation: The nucleophilic terminal nitrogen of the azide attacks the activated carbon of the copper acetylide, leading to the formation of a six-membered copper-containing ring intermediate.[]

-

Rearrangement and Protonolysis: This intermediate undergoes rearrangement, followed by protonolysis, to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst, allowing the cycle to continue.[]

Caption: The dinuclear copper-mediated mechanism of the CuAAC reaction.

Core Components and Their Strategic Roles

The success of a CuAAC reaction hinges on the judicious selection and use of its core components. Understanding the function of each is paramount for designing robust and reproducible protocols.

| Component | Role & Rationale | Common Examples & Field Insights |

| Copper Source | Provides the catalytically active Cu(I) species.[7] | CuSO₄·5H₂O: The most common precursor, used with a reducing agent. It is inexpensive and readily available.[3][7] Cu(I) Salts (CuI, CuBr): Can be used directly, but are prone to oxidation and may have limited solubility.[7][13] |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state in situ.[3] | Sodium Ascorbate: The gold standard for its efficiency and compatibility with aqueous systems.[3][14] Insight: Always use freshly prepared solutions as ascorbate can degrade. |

| Ligand | Stabilizes the Cu(I) catalytic center against oxidation and disproportionation, and accelerates the reaction rate.[15][16][17] | THPTA: A water-soluble ligand ideal for bioconjugation, minimizing cytotoxicity.[17][18] TBTA: Effective in organic solvents but has poor water solubility.[18] BTTAA: A newer generation, highly water-soluble ligand that further accelerates the reaction and reduces cytotoxicity.[17][18] Insight: The ligand-to-copper ratio is a critical parameter to optimize, with a 5:1 ratio often recommended for bioconjugations to protect sensitive biomolecules from oxidative damage.[3] |

| Solvent | The medium for the reaction. | Water, PBS: Ideal for bioconjugations. The reaction is often accelerated in water.[2][19] DMSO, DMF, tBuOH/H₂O: Common for small molecule synthesis, especially when reactants have limited aqueous solubility.[7][19] |

| Reactants | The azide and terminal alkyne building blocks. | The reaction is highly tolerant of a wide range of functional groups.[2] Insight: Ensure high purity of starting materials, as impurities can inhibit the catalyst.[20] |

Experimental Protocols: From Small Molecules to Bioconjugates

A self-validating protocol is one where the steps are logically sequenced to ensure the highest probability of success. The order of reagent addition, for instance, is not arbitrary but is designed to prevent catalyst inactivation.[19][20]

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol provides a robust starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the terminal alkyne (1.0 eq) and the azide (1.0-1.1 eq) in a suitable solvent (e.g., tBuOH/H₂O 1:1).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) to the reaction mixture.

-

Initiation: Add a freshly prepared solution of sodium ascorbate (5-10 mol%) to the reaction mixture.

-